6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a fused imidazo-pyridine ring system. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable fluorinated reagent under acidic or basic conditions to form the imidazo-pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it might act on neurotransmitter receptors in the brain or inhibit the replication of viral RNA .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-1-(4-piperidinyl)-2H-imidazo[4,5-b]pyridin-2-one
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one
Uniqueness
6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C6H4FN3O |
---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) |
InChI Key |
RLSQZGFAACNGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)F |
Origin of Product |
United States |
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